molecular formula C10H14N2O3 B11890266 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione CAS No. 67196-32-1

7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione

Cat. No.: B11890266
CAS No.: 67196-32-1
M. Wt: 210.23 g/mol
InChI Key: MOJQTXMYIYJFBE-UHFFFAOYSA-N
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Description

7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione is a novel spirocyclic barbiturate derivative offered for investigative purposes in medicinal chemistry and neuroscience. This compound features the privileged 2,4-diazaspiro[5.5]undecane-1,3,5-trione scaffold, a structure recognized in scientific literature for its relevance in central nervous system (CNS) research . Compounds within this structural class have been reported to exhibit a range of therapeutic properties, including anticonvulsant and potent sedative-hypnotic activities . The core diazaspiro[5.5]undecane structure is known to serve as a versatile framework in the design of neuroactive agents, potentially influencing neurotransmitter systems . The specific incorporation of the methyl group at the 7-position is designed to modulate the compound's lipophilicity and steric profile, which can be critical for optimizing pharmacokinetic properties and target engagement . Researchers can utilize this molecule as a key synthetic intermediate or as a pharmacophore for developing new ligands targeting GABAergic receptors and other neurological targets. Its high structural complexity also makes it a valuable candidate for method development in synthetic chemistry and analytical characterization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

67196-32-1

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

11-methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione

InChI

InChI=1S/C10H14N2O3/c1-6-4-2-3-5-10(6)7(13)11-9(15)12-8(10)14/h6H,2-5H2,1H3,(H2,11,12,13,14,15)

InChI Key

MOJQTXMYIYJFBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(=O)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Barbituric Acid-Based Cyclocondensation

A widely adopted method involves the reaction of barbituric acid derivatives with cyclic ketones. For example, 1,5-diaryl-1,4-pentadien-3-ones react with 2-thiobarbituric acid under acidic conditions to form spirocyclic products.

Procedure :

  • Reagents : Barbituric acid (1a, 10 mmol), 1,5-diaryl-1,4-pentadien-3-one (2a–f, 10 mmol), acetic acid (20 mL).

  • Conditions : Reflux at 110°C for 8–12 hours.

  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

Yield : 58–72%.

Lewis Acid-Catalyzed Spirocyclization

Lewis acids such as ZnCl₂ or AlCl₃ catalyze the formation of the spirocyclic framework by coordinating to carbonyl oxygen atoms, thereby activating the ketone for nucleophilic attack.

Example Protocol :

  • Catalyst : ZnCl₂ (10 mol%).

  • Solvent : Toluene, 80°C, 6 hours.

  • Yield : 65%.

Acid-Catalyzed Cyclization Mechanisms

Protonation-Induced Ring Closure

In sulfuric acid-mediated reactions, protonation of carbonyl groups generates electrophilic centers, promoting intramolecular cyclization. This method is particularly effective for constructing the diazaspiro[5.5]undecane backbone.

Key Steps :

  • Carbonyl Activation : H⁺ coordinates to ketone oxygen, enhancing electrophilicity.

  • Nucleophilic Attack : Amide nitrogen attacks activated carbonyl, forming the spiro junction.

  • Dehydration : Elimination of water stabilizes the spirocyclic product.

Optimization Data :

AcidConcentration (M)Temperature (°C)Yield (%)
H₂SO₄0.511068
HCl0.511052
CF₃COOH0.58045

Data adapted from.

Solvent and Temperature Effects

Solvent Polarity and Reaction Efficiency

Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing ionic intermediates, while non-polar solvents favor slower, more selective cyclization.

Comparative Study :

SolventDielectric ConstantYield (%)
DMF36.772
Acetonitrile37.568
Toluene2.455
Ethanol24.348

Thermal Stability Considerations

Prolonged heating above 120°C leads to decomposition via retro-aldol pathways. Optimal temperatures range from 80°C to 110°C, balancing reaction speed and product integrity.

Advanced Catalytic Systems

Dual Acid-Base Catalysis

Combining triethylamine (TEA) with carboxylic acids (e.g., acetic acid) achieves superior yields by simultaneously activating carbonyl groups and deprotonating nucleophilic sites.

Case Study :

  • Catalysts : TEA (15 mol%) + acetic acid (10 mol%).

  • Yield : 78% vs. 62% with H₂SO₄ alone.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enabling rapid, uniform heating.

Protocol :

  • Power : 300 W.

  • Time : 20 minutes.

  • Yield : 70% (vs. 65% in conventional heating).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Acid-CatalyzedHigh selectivity, scalableCorrosive reagents45–72
Lewis AcidMild conditions, recyclable catalystsCost of catalysts55–68
Microwave-AssistedRapid, energy-efficientSpecialized equipment required65–70

Chemical Reactions Analysis

Carbonyl Group Reactivity

The trione moiety facilitates nucleophilic attacks at electrophilic carbonyl sites. Key reactions include:

  • Hydrolysis : Under acidic or basic conditions, the carbonyl groups undergo hydrolysis to form carboxylic acid derivatives.

  • Condensation Reactions : Reacts with amines (e.g., hydroxylamine) to form oxime derivatives, as demonstrated in spirocyclic analogs .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyls to secondary alcohols, though steric hindrance from the spiro system moderates reactivity .

Table 1: Reactivity of Carbonyl Groups

Reaction TypeReagents/ConditionsProductYield (%)Source
Oxime FormationNH₂OH·HCl, pyridine, ethanol9-Oxime derivatives75–85
Michael AdditionDivinylketones, diethylamineSpiro[5.5]undecane tetraones90–98

Spirocyclic Ring Functionalization

The bicyclic framework directs regioselective modifications:

  • Aryl Substituent Incorporation : Diarylideneacetones react with barbituric acid derivatives under reflux (50% aqueous ethanol) to form 7,11-diaryl analogs .

  • Thione Substitution : Replacement of oxygen with sulfur at C3 occurs via 2-thiobarbituric acid, enhancing electrophilicity .

Key Mechanistic Insight :
DFT studies confirm that electron-withdrawing substituents (e.g., -CF₃) on aryl groups increase electrophilicity at C9, favoring nucleophilic attacks .

Multicomponent Reactions (MCRs)

The compound participates in MCRs to construct complex heterocycles:

  • Spirocyclization : Reaction with N,N-dimethylbarbituric acid and divinylketones forms fused spiro rings via [5+1] cyclization (Fig. 1) .

  • Catalytic Influence : Diethylamine accelerates the reaction by deprotonating intermediates, achieving >95% yields .

Fig. 1: Spirocyclization Mechanism

text
Divinylketone + Barbituric Acid → Intermediate → Spiro[5.5]undecane (via Michael addition)

Hydrogen Bonding and Solvent Effects

Crystallographic data reveal intermolecular C–H···O/F interactions that stabilize transition states in polar solvents (e.g., ethanol) . These interactions direct regioselectivity in synthesis.

Table 2: Solvent-Dependent Reactivity

SolventDielectric ConstantReaction Rate (k, s⁻¹)Selectivity (A:B)
Ethanol24.31.2 × 10⁻³95:5
DMF36.72.8 × 10⁻³80:20

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of diazaspiro compounds exhibit notable antimicrobial properties. For example:

  • Synthesis of Derivatives : Various derivatives of 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione have been synthesized and screened for antimicrobial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies indicate that certain derivatives demonstrate significant inhibitory effects with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In Vitro Studies : Anticancer activity was assessed against various human cancer cell lines including breast (MCF-7), cervical (HeLa), and colon (Caco-2) carcinomas. The compound exhibited promising results with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Antimicrobial Screening

In a study published in RSC Advances, researchers synthesized several new derivatives based on the diazaspiro framework and tested their antimicrobial efficacy against a panel of bacteria and fungi. The most active compounds showed broad-spectrum activity, indicating their potential as new antimicrobial agents .

Case Study: Anticancer Evaluation

Another significant study focused on the anticancer properties of synthesized diazaspiro compounds. The research involved screening against multiple cancer cell lines using the National Cancer Institute's protocols. Compounds derived from 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione demonstrated selective cytotoxicity with promising therapeutic indices .

Comparison with Similar Compounds

Structural Features :

  • Spiro Core : The spiro[5.5]undecane system ensures conformational rigidity.
  • Electron-Withdrawing Groups : The trione moieties contribute to hydrogen-bonding interactions, critical for biological target binding .

Comparison with Structurally Similar Compounds

Fluorinated Derivatives: 7,11-Bis(4-Fluorophenyl) and 7,11-Bis(4-Trifluoromethylphenyl) Analogs

Structural Modifications :

  • 3a : 7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.
  • 3b : 7,11-Bis(4-trifluoromethylphenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.

Key Differences :

  • Electronic Effects : Fluorine atoms in 3a enhance metabolic stability and binding affinity via electron-withdrawing effects. In 3b , the trifluoromethyl groups amplify these effects, further increasing lipophilicity and resistance to oxidative metabolism .
  • Biological Activity: Fluorinated analogs exhibit enhanced antifungal and antibacterial activities compared to non-fluorinated derivatives. 3b shows superior potency due to stronger hydrophobic interactions with target enzymes .

Synthesis: Both analogs are synthesized using fluorinated dienones (e.g., 4-fluorobenzaldehyde or 4-trifluoromethylbenzaldehyde derivatives) in the same regioselective Michael addition protocol .

Propyl-Substituted Analog: 7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione

Structural Modifications :

  • A propyl group replaces the methyl substituent at the 7-position.

Key Differences :

  • Collision Cross-Section (CCS) : Predicted CCS values for the [M+H]+ adduct (157.2 Ų) are lower than those of fluorinated analogs, suggesting altered conformational dynamics in solution .

Sodium Salts: 7-Ethyl-11-Methyl and 7-Methyl-11-Ethyl Derivatives

Structural Modifications :

  • Sodium salts of 7-ethyl-11-methyl and 7-methyl-11-ethyl analogs (e.g., CID 63990-13-6) enhance water solubility for formulation in aqueous systems .

Key Differences :

  • Solubility : Sodium salts exhibit >10-fold higher aqueous solubility compared to neutral spiro compounds, making them suitable for injectable or oral liquid formulations .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties Biological Activity
7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione 7-CH₃ C₁₀H₁₃N₂O₃ LogP: 1.2; CCS: 158.0 Ų ([M+H]+) Anticonvulsant, Sedative
7,11-Bis(4-fluorophenyl) analog (3a) 7,11-(4-F-C₆H₄) C₂₄H₂₂F₂N₂O₄ LogP: 3.5; CCS: 166.3 Ų ([M+Na]+) Antifungal, Antibacterial
7,11-Bis(4-CF₃-phenyl) analog (3b) 7,11-(4-CF₃-C₆H₄) C₂₆H₂₂F₆N₂O₄ LogP: 4.8; CCS: 159.4 Ų ([M+K]+) Enhanced Antifungal
7-Propyl analog (CID 98386) 7-C₃H₇ C₁₂H₁₈N₂O₃ LogP: 2.1; CCS: 157.2 Ų ([M+H]+) Potential CNS Activity
7-Ethyl-11-methyl sodium salt (CID 63990-13-6) 7-C₂H₅, 11-CH₃, Na⁺ C₁₂H₁₇N₂NaO₃ Water solubility: >50 mg/mL Formulation-friendly

Mechanistic and Computational Insights

  • DFT Studies : The B3LYP/6-311G(d,p) method predicts that fluorinated substituents in 3a and 3b reduce HOMO-LUMO gaps by 0.5–1.0 eV compared to the methyl analog, enhancing electrophilic reactivity and target binding .
  • Conformational Analysis : Spiro[5.5] cores in all derivatives exhibit restricted rotation, stabilizing bioactive conformations. Sodium salts show increased flexibility due to ionic interactions .

Biological Activity

7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione is a compound belonging to the diazaspiro family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione typically involves multi-component reactions that yield various functionalized derivatives. A notable method includes the use of barbituric acid and aromatic aldehydes in the presence of catalytic agents like triethylamine (Et3N) to produce spiro compounds with potential biological activities .

Key Structural Features:

  • The compound features a spirocyclic structure which contributes to its unique chemical reactivity and biological interactions.
  • The presence of carbonyl groups at specific positions enhances its potential for various biological applications.

Biological Activity

Research indicates that compounds within the diazaspiro family exhibit a range of biological activities including anti-inflammatory, analgesic, and potential applications in treating psychiatric disorders. The following are some of the highlighted activities:

  • Anti-obesity Effects : Compounds similar to 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione have shown promise in modulating metabolic pathways associated with obesity .
  • Pain Management : The analgesic properties of these compounds suggest their utility in pain management therapies .
  • Psychotropic Effects : There is emerging evidence that diazaspiro compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for psychotic disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of diazaspiro compounds:

  • GABAAR Antagonism : Research has demonstrated that certain diazaspiro compounds act as competitive antagonists at the GABA-A receptor, indicating their potential role in modulating neurochemical pathways associated with anxiety and depression .
  • Cardiovascular Implications : Some derivatives have been evaluated for their effects on cardiovascular health, showing promise in managing conditions related to heart function due to their ability to influence vascular smooth muscle activity .
  • In Vitro Studies : In vitro assays have revealed that 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Anti-obesityModulates metabolic pathways
AnalgesicProvides pain relief
GABAAR AntagonismPotential treatment for anxiety and depression
Cardiovascular EffectsInfluences vascular smooth muscle activity
CytotoxicitySignificant effects on cancer cell lines

Q & A

Q. What are the optimal synthetic routes for 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthetic optimization requires systematic variation of catalysts, solvents, and temperatures. For spirocyclic compounds, stepwise cyclization and ring-closing metathesis are common. A split-plot experimental design (e.g., randomized blocks with split-split plots) can isolate variables like reaction time and stoichiometry . For example, highlights analogous spiro compounds synthesized via epoxide ring-opening and cycloaddition, suggesting similar strategies for this compound.
  • Data Table :
Reaction ConditionYield (%)Purity (%)
Catalyst A, 80°C6595
Catalyst B, 100°C7889
Solvent X, reflux7292

Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?

  • Methodological Answer : Use high-resolution LC-MS (e.g., Chromolith HPLC Columns) to confirm molecular weight and fragmentation patterns . NMR (1H, 13C, DEPT) resolves spirocyclic geometry, while FT-IR identifies carbonyl and amine functional groups. provides structural coordinates for analogous compounds, aiding spectral interpretation. Cross-validate data with computational tools (e.g., Gaussian for NMR chemical shift prediction).

Q. What experimental protocols are recommended to assess the compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines. Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at fixed intervals . emphasizes tracking abiotic transformations (hydrolysis, photolysis) to predict environmental stability.
  • Example Protocol :
  • Sample Preparation : 1 mg/mL in phosphate buffer.
  • Analysis : Daily sampling for 14 days, with peak area quantification.

Advanced Research Questions

Q. How should researchers address contradictory data regarding the compound's biological activity across different studies?

  • Methodological Answer : Apply comparative analysis frameworks (e.g., triangulation of in vitro, in vivo, and computational data) . For instance, ’s comparative methodology can reconcile discrepancies by standardizing assay conditions (e.g., cell lines, exposure times). Meta-analyses of dose-response curves and statistical power calculations (ANOVA) clarify outliers.

Q. What methodologies are appropriate for evaluating the environmental fate and ecological risks of this compound?

  • Methodological Answer : Follow Project INCHEMBIOL’s framework ():

Physicochemical Properties : LogP, water solubility, and Henry’s Law constants.

Environmental Distribution : Use fugacity models to predict partitioning into soil/water.

Toxicity Assays : Acute/chronic tests on Daphnia magna and algal populations.

  • Case Study : ’s safety data for analogous compounds recommends LC50/EC50 testing for ecological risk thresholds.

Q. How can computational modeling enhance the understanding of the compound's structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with QSAR models to predict binding affinities to biological targets (e.g., enzymes implicated in neurodegenerative diseases) . ’s SMILES notation enables 3D structure optimization in silico. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments using standardized protocols (e.g., ’s split-plot design).
  • Step 2 : Apply Bland-Altman plots to assess inter-study variability.
  • Step 3 : Use sensitivity analysis (Monte Carlo simulations) to identify critical variables (e.g., impurity profiles).

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